molecular formula C12H12O5 B14322599 6-Hydroxy-5,7-dimethoxy-4-methyl-chromen-2-one CAS No. 107055-08-3

6-Hydroxy-5,7-dimethoxy-4-methyl-chromen-2-one

Cat. No.: B14322599
CAS No.: 107055-08-3
M. Wt: 236.22 g/mol
InChI Key: WXTIUSAQMSOLIH-UHFFFAOYSA-N
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Description

4-Methyl-5,7-dimethoxy-6-hydroxycoumarin is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria. The compound 4-Methyl-5,7-dimethoxy-6-hydroxycoumarin has garnered interest due to its potential pharmacological properties and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,7-dimethoxy-6-hydroxycoumarin typically involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a Lewis acid catalyst. For example, the reaction of 4-methylresorcinol with ethyl acetoacetate in the presence of a catalyst such as aluminum chloride or zinc chloride can yield 4-Methyl-5,7-dimethoxy-6-hydroxycoumarin .

Industrial Production Methods

Industrial production of coumarin derivatives, including 4-Methyl-5,7-dimethoxy-6-hydroxycoumarin, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,7-dimethoxy-6-hydroxycoumarin can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methyl-5,7-dimethoxy-6-hydroxycoumarin involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-5,7-dimethoxy-6-hydroxycoumarin is unique due to the presence of both methoxy and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .

Properties

CAS No.

107055-08-3

Molecular Formula

C12H12O5

Molecular Weight

236.22 g/mol

IUPAC Name

6-hydroxy-5,7-dimethoxy-4-methylchromen-2-one

InChI

InChI=1S/C12H12O5/c1-6-4-9(13)17-7-5-8(15-2)11(14)12(16-3)10(6)7/h4-5,14H,1-3H3

InChI Key

WXTIUSAQMSOLIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C(=C12)OC)O)OC

Origin of Product

United States

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